molecular formula C18H18N2O2 B7464348 ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate

ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate

Cat. No. B7464348
M. Wt: 294.3 g/mol
InChI Key: ZXSWUEUVRSEEQY-HDVIWIBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate, also known as ethyl cyano(3-ethyl-2-quinoxalylidene)acrylate, is a quinoxaline derivative that has been of interest to researchers due to its potential applications in the field of organic electronics, photovoltaics, and as a fluorescent probe for biological studies.

Mechanism of Action

The mechanism of action of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate is not well understood. However, it has been suggested that its fluorescent properties are due to its ability to intercalate into DNA and RNA, causing a change in the fluorescence intensity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. However, it has been shown to selectively bind to DNA and RNA, suggesting that it may have potential as a therapeutic agent for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate in lab experiments is its unique fluorescent properties, which make it a useful tool for studying nucleic acid structure and dynamics. However, its limited solubility in aqueous solutions and potential toxicity may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, its potential applications in organic electronics and photovoltaics warrant further investigation.

Synthesis Methods

The synthesis of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate involves the reaction of this compound cyanoacetate with 2-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired product.

Scientific Research Applications

Ethyl (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate has been studied for its potential application as a fluorescent probe for biological studies. It has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and dynamics. Additionally, it has been investigated for its potential use in organic electronics and photovoltaics due to its unique electronic properties.

properties

IUPAC Name

ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-20-16(11-9-14-7-5-6-8-17(14)20)12-10-15(13-19)18(21)22-4-2/h5-12H,3-4H2,1-2H3/b15-10+,16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSWUEUVRSEEQY-HDVIWIBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C\C=C(/C#N)\C(=O)OCC)/C=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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